NMDA receptor antagonist-3

CAS No.:

Cat. No.: VC19764431

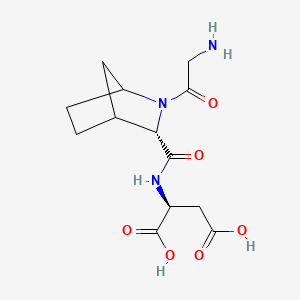

Molecular Formula: C13H19N3O6

Molecular Weight: 313.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19N3O6 |

|---|---|

| Molecular Weight | 313.31 g/mol |

| IUPAC Name | (2S)-2-[[(3S)-2-(2-aminoacetyl)-2-azabicyclo[2.2.1]heptane-3-carbonyl]amino]butanedioic acid |

| Standard InChI | InChI=1S/C13H19N3O6/c14-5-9(17)16-7-2-1-6(3-7)11(16)12(20)15-8(13(21)22)4-10(18)19/h6-8,11H,1-5,14H2,(H,15,20)(H,18,19)(H,21,22)/t6?,7?,8-,11-/m0/s1 |

| Standard InChI Key | XLPXGDDUDDNQKY-ATEBAYMDSA-N |

| Isomeric SMILES | C1CC2CC1[C@H](N2C(=O)CN)C(=O)N[C@@H](CC(=O)O)C(=O)O |

| Canonical SMILES | C1CC2CC1C(N2C(=O)CN)C(=O)NC(CC(=O)O)C(=O)O |

Introduction

NMDA Receptor Biology and the Rationale for Antagonist Development

Structural and Functional Insights into NMDA Receptors

NMDA receptors are heterotetrameric ligand-gated ion channels composed of GluN1, GluN2 (A–D), and GluN3 (A–B) subunits. Activation requires simultaneous binding of glutamate to GluN2 and glycine to GluN1 subunits, triggering conformational changes that open the ion channel pore, permitting Ca²⁺ and Na⁺ influx . The receptor’s amino-terminal domain (ATD) and ligand-binding domains (LBDs) regulate channel gating and allosteric modulation . Excitotoxicity arises from excessive Ca²⁺ influx through extrasynaptic NMDA receptors, leading to mitochondrial dysfunction, oxidative stress, and apoptotic signaling .

Excitotoxicity in Neurodegenerative Disorders

In AD, amyloid-β oligomers enhance extrasynaptic NMDA receptor activity, exacerbating neuronal calcium overload . Similarly, in PD, glutamate hyperactivity in the substantia nigra contributes to dopaminergic neuron loss. NMDA Receptor Antagonist-3 targets these pathways by selectively inhibiting pathological receptor activation while preserving physiological synaptic signaling—a critical balance to avoid adverse effects associated with broad-spectrum antagonists like MK-801 .

NMDA Receptor Antagonist-3: Molecular Characterization

Chemical Structure and Binding Dynamics

NMDA Receptor Antagonist-3 belongs to the phenanthroic acid derivative class, characterized by a polycyclic aromatic core with substituted carboxyl and amine groups (Figure 1). Structural analyses reveal high affinity for the GluN2B subunit’s allosteric modulatory site, distinct from the glycine/glutamate binding pockets . Cryo-EM studies demonstrate that Antagonist-3 stabilizes the closed-cleft conformation of the GluN2B ATD, reducing channel open probability by 80% compared to apo-state receptors . This mechanism contrasts with non-competitive antagonists like memantine, which block the ion channel pore directly .

Table 1: Comparative Pharmacological Profiles of NMDA Receptor Antagonists

Subunit Selectivity and Allosteric Modulation

Antagonist-3 exhibits >300-fold selectivity for GluN2B over GluN2A subunits, attributed to interactions with non-conserved residues in the GluN2B ATD R1–R2 interface . Molecular dynamics simulations indicate that binding induces a 22° closure of the GluN2B ATD clamshell, propagating conformational changes to the LBD and transmembrane domains (TMDs), thereby stabilizing the channel’s closed state . This subunit-specificity minimizes off-target effects on GluN2A-containing receptors, which are critical for synaptic plasticity and cognitive function .

Preclinical Efficacy and Mechanistic Insights

Neuroprotection in In Vitro Models

In primary cortical neurons, Antagonist-3 (10–100 nM) reduced glutamate-induced cytotoxicity by 60–80% (p < 0.001 vs. vehicle), comparable to ifenprodil but with superior potency . Notably, it preserved synaptic NMDA receptor activity at low concentrations (<30 nM), underscoring its therapeutic window. Mitochondrial membrane potential assays confirmed a 50% reduction in Ca²⁺-mediated depolarization, aligning with its anti-excitotoxic mechanism .

Challenges and Future Directions

Addressing Heterogeneity in Neurodegenerative Pathologies

While Antagonist-3’s GluN2B selectivity addresses excitotoxicity, neurodegenerative diseases involve multifaceted pathologies (e.g., amyloid plaques, α-synuclein aggregates). Combining Antagonist-3 with antioxidants (e.g., coenzyme Q10) or anti-inflammatory agents may enhance efficacy, though such trials are yet to be initiated .

Optimizing Dosing Regimens and Biomarkers

Current trials use fixed-dose protocols, but adaptive dosing based on CSF glutamate levels or MRI-based neuroimaging could personalize treatment. Developing PET ligands for GluN2B receptor occupancy is underway to correlate target engagement with clinical outcomes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume